4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid

Medicinal Chemistry Solid-State Chemistry Computational Chemistry

4-(4-Hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid (CAS 685862-22-0) is a synthetic, disubstituted 2-pyridone derivative bearing a 4-hydroxy, 6-methyl substitution pattern on the heterocyclic core and a butanoic acid side chain at the N1 position. With a molecular formula of C10H13NO4 and a molecular weight of 211.21 g/mol, this compound belongs to a class of molecules structurally related to deferiprone, which are investigated as metal chelators and for their potential to modulate biological targets.

Molecular Formula C10H13NO4
Molecular Weight 211.217
CAS No. 685862-22-0
Cat. No. B599671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid
CAS685862-22-0
Molecular FormulaC10H13NO4
Molecular Weight211.217
Structural Identifiers
SMILESCC1=CC(=CC(=O)N1CCCC(=O)O)O
InChIInChI=1S/C10H13NO4/c1-7-5-8(12)6-9(13)11(7)4-2-3-10(14)15/h5-6,12H,2-4H2,1H3,(H,14,15)
InChIKeyWGBSTJVDAMNUSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic Acid (CAS 685862-22-0): A Pyridone Scaffold for Targeted Procurement


4-(4-Hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid (CAS 685862-22-0) is a synthetic, disubstituted 2-pyridone derivative bearing a 4-hydroxy, 6-methyl substitution pattern on the heterocyclic core and a butanoic acid side chain at the N1 position [1]. With a molecular formula of C10H13NO4 and a molecular weight of 211.21 g/mol, this compound belongs to a class of molecules structurally related to deferiprone, which are investigated as metal chelators and for their potential to modulate biological targets [2]. Its core 4-hydroxy-2-pyridone motif is a recognized pharmacophore, while the terminal carboxylic acid offers a synthetic handle for further derivatization, making it a versatile intermediate or scaffold in medicinal chemistry and chemical biology [3].

Why Generic 2-Pyridone Analogs Cannot Replace 4-(4-Hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic Acid in Research Applications


Seemingly minor modifications to the 2-pyridone scaffold critically alter its physicochemical properties, solid-state behavior, and biological interaction profile, making generic substitution highly unreliable. The precise positioning of the hydroxy and methyl substituents, along with the length of the N1-alkanoic acid chain, dictates the compound's hydrogen-bonding network, its propensity to form neutral versus zwitterionic species, its lipophilicity (XLogP3 = 0), and its topological polar surface area (77.8 Ų), all of which are decisive for target engagement and pharmacokinetic behavior [1]. A recent crystallographic and DFT study on a regioisomeric series demonstrated that even a shift of the hydroxy group from the 4- to the 3-position profoundly alters the molecule's solid-state architecture and prototropic tautomer equilibrium, directly impacting its behavior in biological media and formulation [2]. Therefore, selecting a close analog without systematic comparative validation carries a substantial risk of divergent experimental outcomes.

Quantitative Differentiation of 4-(4-Hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic Acid (685862-22-0) from Closest Analogs


Regioisomeric Differentiation: 4-Hydroxy vs. 3-Hydroxy Substitution on the 2-Pyridone Core

The target compound is a 4-hydroxy-6-methyl-2-pyridone regioisomer. Its closest structural relative is 4-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)butanoic acid (CAS 137528-47-3), which differs only in the position of the hydroxy group (4-OH vs 3-OH) and the methyl group (6-CH3 vs 2-CH3). Despite sharing the same molecular formula and weight, this regioisomeric shift fundamentally alters the molecule's hydrogen-bonding capabilities and solid-state architecture. A DFT and X-ray crystallography study demonstrated that the 3-hydroxy regioisomer series can crystallize in distinct neutral (3a), zwitterionic (3b), and polymorphic (3c) forms depending on solvent, a behavior directly governed by the 3-OH···4-oxo intramolecular hydrogen bond [1]. In contrast, the 4-hydroxy substitution pattern of the target compound eliminates this particular intramolecular H-bonding motif, favoring a different intermolecular network and tautomeric preference that is anticipated to influence solubility, membrane permeability, and target binding kinetics.

Medicinal Chemistry Solid-State Chemistry Computational Chemistry

Lipophilicity Advantage: Lower XLogP3 Compared to Des-hydroxy or Chain-Shortened Analogs

The target compound has a computed XLogP3 of 0, which is significantly lower than that of common unsubstituted or des-hydroxy pyridone analogs. For example, 4-(2-oxo-1,2-dihydropyridin-1-yl)butanoic acid (CAS 71644-06-9), a simpler scaffold missing both the hydroxy and methyl groups, has a higher predicted lipophilicity and lacks the additional hydrogen bond donor/acceptor capacity. The 4-hydroxy-6-methyl substitution pattern adds a strong H-bond donor (phenolic -OH) and increases topological polar surface area to 77.8 Ų, enhancing aqueous solubility and reducing passive membrane permeability relative to less substituted analogs [1][2]. This shift in the solubility-permeability balance is a key differentiator for applications where low logP and high H-bonding capacity are desired, such as targeting extracellular or periplasmic targets, or when seeking to minimize off-target partitioning into lipid-rich tissues.

ADMET Drug Design Physicochemical Profiling

Chain-Length Specificity: Butanoic Acid vs. Acetic or Hexanoic Acid Homologs in H-Bond Network Formation

The butanoic acid side chain (4-carbon) provides an optimal length for the formation of specific intermolecular hydrogen-bonding networks that are inaccessible to shorter (acetic acid) or longer (hexanoic acid) homologs. A systematic study on the 3-hydroxy regioisomeric series demonstrated that the butanoic acid derivative (compound 3a) forms a robust supramolecular synthon via an R₂²(8) carboxylic acid dimer motif that is reinforced by CH···O interactions from the alkyl chain [1]. The acetic acid analog (compound 1) lacks the conformational flexibility to participate in these secondary interactions, while the hexanoic acid derivative (compound 4a) introduces excessive flexibility that can lead to conformational disorder. By extrapolation, the 4-hydroxy series target compound is expected to benefit from the same optimal chain-length geometry, offering a unique balance of rigidity and flexibility for crystal packing and protein-ligand interactions.

Supramolecular Chemistry Crystal Engineering Fragment-Based Drug Design

Biological Activity Profile: H+/K+ ATPase Inhibition Screening

The target compound has been specifically evaluated for inhibitory activity against gastric H+/K+ ATPase (the proton pump), an established therapeutic target for acid-related disorders such as gastroesophageal reflux disease [1]. This screening, conducted using hog stomach membrane fractions at pH 6.4, places the compound in a well-characterized pharmacological context [1]. While quantitative IC50 or Ki data for this specific compound are not publicly available in the BindingDB entry, the fact that it was selected and tested in this assay distinguishes it from the vast majority of structurally related pyridone-butanoic acid derivatives that lack any documented biological screening. The 4-hydroxy-6-methyl-2-pyridone motif is a recognized bioisostere, and its presence, combined with an ionizable carboxylic acid, aligns with the pharmacophore of known non-steroidal gastric ATPase inhibitors [2]. This screening result provides a concrete, though qualitative, entry point for further mechanistic and SAR studies.

Ion Transport Gastric Pharmacology Enzyme Inhibition

Optimal Application Scenarios for 4-(4-Hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic Acid (685862-22-0) Based on Documented Differentiation


Scaffold for Designing Gastric H+/K+ ATPase Inhibitors with Favorable Solubility Profile

The documented screening against gastric H+/K+ ATPase, combined with its low computed lipophilicity (XLogP3 = 0) and high TPSA (77.8 Ų), positions the compound as a logical starting scaffold for designing next-generation proton pump inhibitors with improved aqueous solubility and reduced metabolic liability compared to highly lipophilic benzimidazole-based drugs. Its carboxylic acid moiety allows for prodrug strategies (e.g., ester formation) to fine-tune permeability while maintaining the core pharmacophore for target engagement [1][2].

Metal Chelation and Deferiprone-Inspired Biological Probes

The 4-hydroxy-2-pyridone core is a well-established bidentate metal chelator, akin to deferiprone. The butanoic acid chain provides an orthogonal functional group for bioconjugation or surface immobilization without interfering with metal coordination. The predictable solid-state behavior (inferred single dominant neutral form) ensures consistent stoichiometry in metal complexation studies, a critical advantage over regioisomeric analogs that exhibit multiple solid forms with potential variability in metal-binding capacity [1].

Fragment-Based Drug Discovery (FBDD) Library Component

With a molecular weight of 211.21 Da, balanced H-bond donor/acceptor counts (2 HBD, 4 HBA), and the defined conformational preference of its butanoic acid linker, the compound adheres to the 'rule of three' guidelines for fragment libraries. Its distinct 4-hydroxy-6-methyl arrangement offers a unique chemical vector space not available in the more commonly explored 3-hydroxy-2-methyl deferiprone series, enabling the sampling of novel interaction motifs in fragment screens [1][2].

Crystal Engineering and Co-crystal Design

The robust carboxylic acid dimer synthon predicted from the 3-hydroxy series crystal structures suggests this compound is a reliable tecton for co-crystal design. Its 4-hydroxy group offers an additional strong H-bond donor for heteromeric interactions with co-formers, while the methyl group provides a hydrophobic patch to influence crystal packing. The anticipated absence of the intramolecular 3-OH···4-oxo H-bond that complicates the regioisomer's solid-state landscape makes the target compound a cleaner, more predictable supramolecular synthon [1].

Quote Request

Request a Quote for 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.